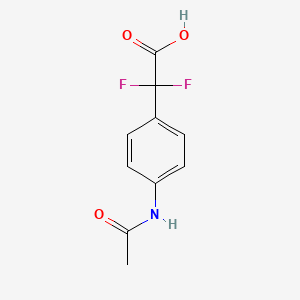
2-(4-Acetamidophenyl)-2,2-difluoroacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Acetamidophenyl)-2,2-difluoroacetic acid is an organic compound that features a difluoroacetic acid moiety attached to a 4-acetamidophenyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both acetamido and difluoroacetic acid groups in its structure suggests that it may exhibit unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Acetamidophenyl)-2,2-difluoroacetic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-acetamidophenylboronic acid.
Difluoroacetylation: The 4-acetamidophenylboronic acid undergoes a difluoroacetylation reaction using difluoroacetic anhydride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere to prevent moisture from interfering with the reaction.
Hydrolysis: The resulting intermediate is then hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-(4-Acetamidophenyl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetamido group to an amine group.
Substitution: The difluoroacetic acid moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
科学的研究の応用
2-(4-Acetamidophenyl)-2,2-difluoroacetic acid has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific enzymes or receptors.
Material Science: Its chemical properties may be exploited in the development of new materials with specific functionalities, such as polymers or coatings.
Biological Studies: The compound can be used as a probe to study biochemical pathways and interactions in biological systems.
Industrial Applications: It may serve as an intermediate in the synthesis of other valuable compounds used in various industries.
作用機序
The mechanism of action of 2-(4-Acetamidophenyl)-2,2-difluoroacetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoroacetic acid moiety can enhance the compound’s binding affinity and specificity for its target. Additionally, the acetamido group may participate in hydrogen bonding and other interactions that contribute to the compound’s overall activity.
類似化合物との比較
Similar Compounds
4-Acetamidophenol (Paracetamol): A widely used analgesic and antipyretic.
2,2-Difluoroacetic Acid: A simple difluorinated carboxylic acid.
4-Acetamidobenzoic Acid: An acetamido-substituted benzoic acid.
Uniqueness
2-(4-Acetamidophenyl)-2,2-difluoroacetic acid is unique due to the combination of the acetamido and difluoroacetic acid groups in its structure. This combination imparts distinct chemical and biological properties that are not observed in the individual components or other similar compounds. The presence of the difluoroacetic acid moiety, in particular, can enhance the compound’s stability, reactivity, and potential interactions with biological targets.
特性
分子式 |
C10H9F2NO3 |
|---|---|
分子量 |
229.18 g/mol |
IUPAC名 |
2-(4-acetamidophenyl)-2,2-difluoroacetic acid |
InChI |
InChI=1S/C10H9F2NO3/c1-6(14)13-8-4-2-7(3-5-8)10(11,12)9(15)16/h2-5H,1H3,(H,13,14)(H,15,16) |
InChIキー |
VENPPOUEJXIFKB-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)C(C(=O)O)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Bromo-1-[2-(trifluoromethyl)phenyl]ethanol](/img/structure/B13597847.png)




![2-(diethylamino)-N-{1,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-yl}acetamide hydrochloride](/img/structure/B13597890.png)
![6-Oxa-2-azaspiro[3.6]decanehydrochloride](/img/structure/B13597896.png)







